1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-
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Overview
Description
5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a complex organic compound characterized by its unique triazinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with 2-phenylethylamine to form an intermediate, which is then cyclized with thiourea under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other functional groups using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium hydride, alkyl halides; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the conversion of fatty acids into pro-inflammatory mediators . This inhibition is achieved through allosteric modulation, where the compound induces conformational changes in the enzyme structure.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 2-(2-phenylethyl)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione exhibits unique structural features that contribute to its distinct chemical and biological properties. Its triazinane ring structure provides a different mode of interaction with molecular targets, potentially leading to varied biological activities and applications .
Properties
Molecular Formula |
C19H23N3OS |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C19H23N3OS/c1-23-18-9-7-17(8-10-18)13-21-14-20-19(24)22(15-21)12-11-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,20,24) |
InChI Key |
LJCOSKBFWCCPRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=S)N(C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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